4-Methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide is a complex organic compound with the molecular formula CHNOS and a molecular weight of approximately 565.73 g/mol. This compound is categorized as a sulfonamide, which is characterized by the presence of a sulfonyl group (-SO-) attached to an amine. Sulfonamides have been widely studied for their biological activities, particularly in medicinal chemistry.
The compound is derived from the reaction of 4-methylphenylsulfonyl chloride with aminoethyl derivatives, leading to the formation of a sulfonamide linkage. It falls under the broader classification of pharmaceutical compounds, particularly those with potential applications in drug development due to their ability to inhibit various biological pathways.
The synthesis of 4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide typically involves several steps:
The molecular structure features a central benzenesulfonamide core with two aminoethyl substituents, each linked through a sulfonamide bond to a para-substituted methylphenyl group.
The compound can participate in various chemical reactions typical for sulfonamides, including:
The mechanism of action for compounds like 4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide often involves inhibition of specific enzymes or receptors. This compound may act as an inhibitor by mimicking substrate molecules or by binding to active sites on target proteins.
4-Methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide has potential applications in:
The compound 4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide represents a sophisticated polysulfonamide architecture. Its systematic IUPAC name explicitly defines its tripartite structure: a central tertiary amine (–N–) linked to two identical N-(2-aminoethyl)-4-methylbenzenesulfonamide moieties and one 4-methylbenzenesulfonamide group [3] [5]. This name encapsulates three critical features:
With the molecular formula C₂₅H₃₁N₃O₆S₃ and molecular weight 565.73 g/mol [3] [4], this compound exemplifies C₂-symmetric polysulfonamides. Its structural significance lies in the convergent arrangement of sulfonamide groups, which enables multidentate hydrogen bonding. This facilitates interactions with biological targets or metal ions, a property exploited in enzyme inhibition and coordination chemistry [2] [6]. The presence of methyl groups enhances lipophilicity, impacting solubility and membrane permeability—key parameters in drug design [2].
Table 1: Key Identifiers of 4-Methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide
Property | Value | Source |
---|---|---|
CAS Registry Number | 56187-04-3 | [3] [4] |
Molecular Formula | C₂₅H₃₁N₃O₆S₃ | [1] [4] |
Molecular Weight | 565.73 g/mol | [3] [4] |
Melting Point | 172–176°C | [4] |
Density | 1.325 g/cm³ | [4] |
Synonyms | N,N,N-Tritosyldiethylenetriamine; Benzenesulfonamide, 4-methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]- | [1] [5] |
Polysulfonamides emerged from the foundational discovery of sulfanilamide (1906), the first synthetic antibacterial agent [2]. Early sulfonamides like sulfadiazine and sulfamethazine featured single sulfonamide groups attached to heterocyclic amines, enabling broad-spectrum antibiotic activity by inhibiting dihydropteroate synthase [2]. However, their clinical utility was hampered by allergic reactions linked to the N⁴-arylamine group [2]. This limitation drove innovation toward non-antibacterial sulfonamides lacking this motif, which exhibited diverse pharmacological roles—including carbonic anhydrase inhibition for glaucoma and diuresis [2].
The target compound represents an evolutionary advance in this lineage:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: